Chaetoglobosin Q
Description
Overview of Chaetoglobosins as Cytochalasan Alkaloids
Chaetoglobosins are a prominent class of cytochalasan alkaloids, which are fungal metabolites characterized by a unique and intricate molecular architecture. nih.govmdpi.com This architecture typically consists of a perhydroisoindolone moiety fused to a macrocyclic ring, with a 10-(indol-3-yl) group being a hallmark of the chaetoglobosins. nih.govmdpi.com The name "cytochalasan" is derived from the Greek words cytos (cell) and chalasis (relaxation), alluding to their remarkable effects on mammalian cells, including the inhibition of cell movement and cytoplasmic cleavage. acs.org
The cytochalasan family is a large and diverse group of natural products. The classification within this family is often based on the amino acid precursor incorporated into the isoindolone core. beilstein-journals.org Chaetoglobosins are distinguished by the presence of a tryptophan-derived indolyl group. acs.orgbeilstein-journals.org Other sub-families include the cytochalasins (derived from phenylalanine), aspochalasins (from leucine), pyrichalasins (from tyrosine), and alachalasins (from alanine). beilstein-journals.org This structural distinction, stemming from the biosynthetic pathway, imparts unique chemical and biological properties to each subfamily.
The structural diversity within the chaetoglobosin family is vast, with over 100 analogues identified to date. nih.govresearchgate.net This diversity arises from variations in the macrocyclic ring's size and functionalization, as well as modifications to the perhydroisoindolone core. rsc.org Based on these structural characteristics, the chaetoglobosins have been further categorized into several subfamilies, including chaetoglobosin, penochalasin, prochaetoglobosin, armochaetoglasin, aureochaeglobosin, and oxichaetoglobosin. nih.gov This structural variety is a key factor driving the broad range of biological activities observed for these compounds. nih.govresearchgate.net
Historical Context of Chaetoglobosin Discovery and Research Focus
The first members of the broader cytochalasan alkaloid family, initially named phomins, were isolated in 1966. beilstein-journals.org Since then, the family has expanded significantly with the discovery of numerous analogues. beilstein-journals.org The chaetoglobosins, specifically, have been primarily isolated from various fungi, most notably from the genus Chaetomium, with Chaetomium globosum being a particularly prolific producer. nih.govresearchgate.netnaturalproducts.net Over the years, research has also identified chaetoglobosins from other fungal genera such as Penicillium, Phomopsis, and Discosia. mdpi.comfrontiersin.org
Initial research on chaetoglobosins was largely driven by their interesting biological effects, particularly their cytotoxicity against various cancer cell lines. acs.orgacs.org Chaetoglobosins A, B, C, D, E, F, G, and J, for example, demonstrated cytotoxicity against HeLa cells. acs.org This has led to a sustained focus on isolating new chaetoglobosin analogues, elucidating their complex structures, and evaluating their potential as therapeutic agents.
Chaetoglobosin Q, along with its counterparts R and T, was first isolated from cultures of the fungus Chaetomium globosum. acs.orgnih.gov Its structure was determined through extensive spectroscopic analysis, primarily using NMR spectroscopy. acs.orgnih.gov The molecular formula of this compound was established as C₃₂H₃₈N₂O₆. acs.org
Significance of this compound as a Research Lead
This compound has emerged as a significant compound for further scientific investigation due to its demonstrated biological activity. acs.org Along with several other chaetoglobosins, it has shown notable cytotoxicity against the P388 murine leukemia cell line. acs.orgacs.org This finding positions this compound as a valuable lead compound in the search for new anticancer agents.
The exploration of this compound and its derivatives continues to be an active area of research. For instance, a new derivative, 6-O-methyl-chaetoglobosin Q, was isolated from a coral-associated fungus, Chaetomium globosum C2F17. jmb.or.krmdpi.com The ongoing discovery of new chaetoglobosin analogues with diverse structures underscores the potential of this chemical family to yield novel therapeutic leads. mdpi.com The intricate structure of this compound also presents a compelling challenge for total synthesis, which could enable the creation of novel analogues with potentially enhanced or more specific biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H38N2O6 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(1R,3E,6R,7E,9S,11E,13R,14S,15R,16S,17R,18S)-6,14,15-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 |
InChI Key |
GXXPQGPTEVHUTJ-VOXRAUTJSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)(C)O)O |
Canonical SMILES |
CC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Occurrence and Natural Production of Chaetoglobosin Q
Fungal Sources and Producing Organisms
The isolation of Chaetoglobosin Q has been reported from several fungal species, highlighting the diversity of its producers.
The genus Chaetomium is a well-documented and primary source of chaetoglobosins, including this compound. nih.govacs.org Fungi belonging to this genus are known for their ability to produce a wide array of bioactive secondary metabolites. mdpi.com While Chaetomium is a major producer, other genera such as Phomopsis and Discosia have also been identified as sources of chaetoglobosins. nih.govfrontiersin.org
Specific fungal species are notable for their production of this compound and related compounds.
Chaetomium globosum : This species is the most frequently cited producer of this compound. nih.govacs.org It is a ubiquitous fungus, commonly found in soil, on decaying plant material, and as an endophyte. mdpi.comwikipedia.org Strains of C. globosum have been isolated from various environments, including terrestrial plants and marine habitats. mdpi.comjst.go.jpnih.gov One study reported the isolation of Chaetoglobosins Q, R, and T from cultures of Chaetomium globosum. acs.org Another investigation of a coral-associated C. globosum strain, C2F17, led to the isolation of 6-O-methyl-chaetoglobosin Q, a new derivative. mdpi.com
Discosia rubi : Research has identified strains of Discosia rubi, isolated from eastern Texas, as producers of chaetoglobosin P, a closely related analog. frontiersin.orgnih.govnih.gov This finding expanded the known fungal sources of chaetoglobosins beyond the more commonly studied genera. frontiersin.org
Phomopsis asparagi : A marine-derived strain of Phomopsis asparagi has been shown to produce novel chaetoglobosins, including chaetoglobosin-510, -540, and -542, when challenged with an F-actin inhibitor. researchgate.netnih.gov This indicates that the production of specific chaetoglobosins can be influenced by culture conditions.
A significant number of this compound-producing fungi are of endophytic or marine origin, suggesting these environments are rich sources of novel bioactive compounds. nih.govresearchgate.net
Endophytic Fungi : Chaetomium globosum has been frequently isolated as an endophyte from various plants, such as Ginkgo biloba. mdpi.comresearchgate.net Endophytic strains of C. globosum are known to produce a variety of chaetoglobosins. mdpi.comfrontiersin.org For instance, an endophytic C. globosum from the medicinal plant Curcuma wenyujin was found to produce chaetoglobosin X. frontiersin.org
Marine-Derived Fungi : The marine environment is another significant reservoir for fungi that produce chaetoglobosins. A marine-derived endophytic fungus, Chaetomium globosum QEN-14, isolated from the green alga Ulva pertusa, was found to produce several cytochalasans. jst.go.jpnih.gov Similarly, a coral-associated fungus, Chaetomium globosum C2F17, yielded a new derivative, 6-O-methyl-chaetoglobosin Q. mdpi.com The strain Phomopsis asparagi, which produces novel chaetoglobosins, was also isolated from a marine sponge. nih.gov
Ecological Niche and Distribution of Producing Strains
Fungi that produce this compound and other chaetoglobosins occupy diverse ecological niches.
The primary producer, Chaetomium globosum, is a saprophytic fungus that plays a role in the decomposition of cellulosic materials. wikipedia.org It is widely distributed in various habitats, including soil, dung, straw, and decaying plants. mdpi.comwikipedia.org Its ability to thrive as an endophyte within plant tissues without causing disease symptoms suggests a complex host-fungus relationship. wikipedia.org C. globosum has been found in a range of environments, from forest plants to mountain soils. wikipedia.org
The producing strains of Discosia rubi were isolated from eastern Texas, indicating their presence in temperate ecosystems. frontiersin.orgnih.gov Marine-derived producing strains, such as those of Chaetomium globosum and Phomopsis asparagi, have been isolated from marine algae and sponges, highlighting the importance of marine ecosystems as a source of novel fungal metabolites. jst.go.jpnih.govnih.gov The production of these compounds may play a role in the ecological interactions of the fungi, such as defense against other microorganisms. mdpi.com
Biosynthesis of Chaetoglobosins, with Emphasis on Chaetoglobosin Q Analogues
Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid Megasynthetase Pathways
The core scaffold of chaetoglobosins is assembled by a large, multifunctional enzyme known as a hybrid iterative type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS). plos.orgmdpi.comrsc.orgresearchgate.net These megasynthases represent a fusion of two distinct biosynthetic systems: the PKS module, which constructs a polyketide chain, and the NRPS module, which incorporates an amino acid. researchgate.net
In the case of chaetoglobosins, the PKS module iteratively synthesizes a nonaketide backbone from acetate (B1210297) and malonate precursors. nih.govnih.gov The NRPS module then recruits and activates a specific amino acid—tryptophan for the chaetoglobosin family—which is subsequently fused to the polyketide chain. frontiersin.orgnih.gov This PKS-NRPS hybrid machinery is a hallmark of the biosynthesis of numerous complex fungal metabolites. nih.govnih.gov
The key PKS-NRPS enzyme responsible for chaetoglobosin biosynthesis has been identified in several fungal species. In the well-studied fungus Penicillium expansum, this enzyme is named CheA. plos.orgnih.govsemanticscholar.org Its homolog in Chaetomium globosum, a primary producer of various chaetoglobosins, is designated CgcheA (locus tag: CHGG_01239). mdpi.comsemanticscholar.orgnih.gov The action of this single, large protein is responsible for generating the fundamental structure of prochaetoglobosin, a key intermediate that undergoes further modifications to yield the diverse array of chaetoglobosin analogues. nih.govmdpi.com
Genomic Analysis of Biosynthetic Gene Clusters
In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous chromosomal region known as a biosynthetic gene cluster (BGC). frontiersin.org This clustering facilitates the co-regulation of all necessary genes for the production of a secondary metabolite. frontiersin.org
The BGC responsible for chaetoglobosin production has been successfully identified and annotated in several fungal species, providing significant insight into the biosynthetic process. nih.govmdpi.com The first such cluster, named the che cluster, was characterized in Penicillium expansum using RNA-silencing techniques. nih.govnih.gov
Subsequent genomic investigations in Chaetomium globosum revealed a homologous gene cluster responsible for its production of chaetoglobosins. nih.govnih.gov This cluster comprises approximately nine open reading frames that encode the core PKS-NRPS, as well as tailoring enzymes like reductases, oxygenases, and regulatory proteins. nih.govresearchgate.net A crucial component of the C. globosum cluster is the gene CgcheR (locus tag: CHGG_01237), which encodes a pathway-specific transcription factor that positively regulates the expression of the other biosynthetic genes. nih.govnih.gov Disruption of CgcheR completely abolishes the production of Chaetoglobosin A. nih.govresearchgate.net Genome sequencing of Discosia rubi, a producer of Chaetoglobosin P, has also led to the provisional identification of its corresponding BGC. frontiersin.org
| Gene Locus | Protein Designation | Predicted Function | Reference |
|---|---|---|---|
| CHGG_01239 | CgcheA | PKS-NRPS Hybrid Megasynthetase | mdpi.comsemanticscholar.org |
| CHGG_01238 | CgcheB | Stand-alone Enoyl Reductase | mdpi.comnih.gov |
| CHGG_01237 | CgcheR | Pathway-specific Transcription Factor | nih.govnih.gov |
| CHGG_01242-1 | CgcheE | Redox Enzyme | mdpi.com |
| CHGG_01242-2 | CgcheF | Redox Enzyme | mdpi.com |
| CHGG_01243 | - | Redox Enzyme | mdpi.com |
Genomic studies have also revealed the presence of chaetoglobosin-like BGCs in other fungi. The genome of the fungicolous species Cladobotryum mycophilum was found to contain an NRPS-T1PKS cluster with 72% similarity to the chaetoglobosin BGC from C. globosum. oup.com Similarly, a draft genome of the honey-isolated fungus Penicillium pancosmium showed a BGC with high similarity to the cluster for Chaetoglobosin A/C. uminho.pt In some cases, such as with the plant pathogen Mycosphaerella populorum, it is suggested that the chaetoglobosin-like gene cluster was acquired through horizontal gene transfer, an evolutionary mechanism for gaining new metabolic capabilities. frontiersin.org
Key Enzymatic Steps and Modifications
Following the initial assembly of the prochaetoglobosin skeleton by the PKS-NRPS, a series of enzymatic modifications are required to produce the final, mature chaetoglobosin molecules. These tailoring steps are crucial for the chemical diversity observed within this family of compounds.
A critical step in the formation of the polyketide backbone is the reduction of specific double bonds, a reaction catalyzed by an enoyl reductase (ER). jst.go.jp Interestingly, the PKS module of the chaetoglobosin PKS-NRPS hybrid lacks an integrated ER domain. researchgate.net Instead, this function is performed by a discrete, stand-alone enoyl reductase enzyme that is encoded by a separate gene within the BGC and acts in trans with the megasynthetase. semanticscholar.orgnih.gov
This stand-alone ER is essential for the biosynthesis. nih.gov In P. expansum, the enzyme is known as CheB, and its homolog in C. globosum is CgcheB (encoded by gene locus CHGG_01238). plos.orgnih.govmdpi.comnih.gov This enzyme is believed to function as a chaperone protein that assists in the proper folding and processing of the polyketide chain during its synthesis by the PKS-NRPS. nih.gov
The vast structural diversity among chaetoglobosin analogues is largely generated by post-PKS-NRPS modifications, particularly oxidation reactions. rsc.org These reactions are predominantly catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. nih.govmdpi.com CYPs are versatile biocatalysts that introduce oxygen atoms into substrates with high regio- and stereoselectivity, a process essential for both primary and secondary metabolism. mdpi.comwikipedia.orgnih.govdiva-portal.org
In the biosynthesis of Chaetoglobosin A, it has been reported that a series of oxidative modifications are carried out by three redox enzymes: one FAD-dependent monooxygenase and two distinct Cytochrome P450 oxygenases. nih.gov These enzymes work in concert to transform the early precursor, prochaetoglobosin, into the final Chaetoglobosin A molecule. nih.govmdpi.com The genes encoding these P450s are located within the che gene cluster, ensuring their coordinated expression with the core biosynthetic machinery. researchgate.net It is the specific action and combination of these and other tailoring enzymes that ultimately dictate which specific chaetoglobosin analogue, such as Chaetoglobosin Q, is produced by the fungus.
Diels-Alder Mediated Macrocyclization
A key step in the formation of the characteristic tricyclic core of chaetoglobosins is an intramolecular Diels-Alder reaction. plos.orgmdpi.comnih.gov Following the synthesis of the linear polyketide-peptide chain by the PKS-NRPS and subsequent release and formation of a pyrrolinone dienophile, this cycloaddition reaction occurs spontaneously to form the macrocyclic structure. mdpi.comnih.govnih.gov This reaction establishes the fused perhydroisoindolone and macrocyclic ring system that is the hallmark of the cytochalasan family, to which chaetoglobosins belong. researchgate.netnih.gov The initial product of this cyclization is the key intermediate, prochaetoglobosin I. acs.orgnih.gov
20-Ketoreductase Activity
The structural diversity of chaetoglobosins is significantly enhanced by the action of tailoring enzymes, particularly redox enzymes that modify the prochaetoglobosin scaffold. acs.org this compound is characterized by the presence of a ketone at the C-20 position. acs.orgrsc.org In contrast, the related compound Chaetoglobosin T features a methylene (B1212753) group at this same position, indicating that a reduction of the C-20 ketone has occurred. acs.org Studies on Chaetomium subaffine have demonstrated the presence of a 20-ketoreductase activity that can reduce the C-20 keto group of Chaetoglobosin A and other prochaetoglobosins. tandfonline.com This enzymatic activity is found in the microsomal fraction of the fungus and is responsible for converting 20-keto analogues into their 20-dihydro derivatives. tandfonline.com The formation of the C-20 ketone in this compound from a precursor is an oxidation step, likely catalyzed by a dehydrogenase or monooxygenase, while the subsequent reduction to a hydroxyl or methylene group in other analogues showcases the role of ketoreductases in diversifying the final products. acs.orgtandfonline.com The PKS-NRPS enzyme itself contains ketoreductase (KR) domains that are responsible for the programmed reduction of β-keto groups during the assembly of the polyketide chain. nih.govmdpi.comrsc.org
Regulatory Mechanisms of Biosynthesis
The production of chaetoglobosins is tightly controlled by a complex regulatory network that includes pathway-specific regulators, global regulators, and overarching signaling pathways.
Transcriptional Regulation and Pathway-Specific Regulators (e.g., CgcheR, CgTF1, CgTF6)
Within the chaetoglobosin biosynthetic gene cluster in C. globosum, there is a gene encoding a pathway-specific transcriptional regulator, CgcheR (CHGG_01237). frontiersin.orgfrontiersin.org This Zn(II)2Cys6 binuclear finger transcription factor has been shown to be essential for the biosynthesis of Chaetoglobosin A. duke.edunih.gov Disruption of CgcheR completely abolishes Chaetoglobosin A production, and its overexpression significantly increases the yield. nih.gov Transcriptional analysis has confirmed that CgCheR activates the expression of the chaetoglobosin biosynthetic genes in a pathway-specific manner. acs.orgnih.gov
Another regulator, CgTF1, which is a homologue of CgcheR, also positively regulates Chaetoglobosin A biosynthesis. frontiersin.orgduke.edu In contrast, a putative C2H2 transcription factor, named CgTF6, acts as a negative regulator. frontiersin.orgmdpi.com The deletion of Cgtf6 leads to an increase in the transcription of the Chaetoglobosin A biosynthetic gene cluster and a subsequent increase in production. frontiersin.orgmdpi.com It is suggested that CgTF6 may function as part of a feedback inhibition loop, interacting with CgTF1 to maintain a tolerable concentration of the cytotoxic chaetoglobosins for the fungus. frontiersin.orgmdpi.com
| Regulator | Type | Function in Chaetoglobosin Biosynthesis |
| CgcheR | Zn(II)2Cys6 transcription factor | Positive, pathway-specific activator duke.edunih.gov |
| CgTF1 | Zn(II)2Cys6 transcription factor | Positive regulator frontiersin.orgduke.edu |
| CgTF6 | C2H2 transcription factor | Negative regulator, likely involved in feedback inhibition frontiersin.orgmdpi.com |
Global Regulators (e.g., LaeA, VeA)
Beyond the pathway-specific regulators, global regulatory proteins also play a crucial role. In many filamentous fungi, a protein complex known as the Velvet complex, which includes LaeA and VeA, governs secondary metabolism. jst.go.jpnih.gov In C. globosum, both CgLaeA and CgVeA have been demonstrated to be positive regulators of chaetoglobosin biosynthesis. plos.orguni-hannover.de Deletion of either CglaeA or CgVeA results in a significant reduction or complete loss of Chaetoglobosin A production. plos.orgjst.go.jp Conversely, the overexpression of CglaeA upregulates the expression of the chaetoglobosin gene cluster. plos.org CgLaeA positively influences the expression of the pathway-specific regulator CgcheR. jst.go.jp These global regulators are responsive to environmental cues, such as light, linking secondary metabolite production to the fungal life cycle. nih.gov
Signaling Pathways (e.g., Gα-cAMP/PKA pathway)
The production of chaetoglobosins is also controlled by higher-level signal transduction pathways that interpret environmental signals. The heterotrimeric G protein-cAMP/PKA signaling pathway has been shown to be a positive regulator of Chaetoglobosin A biosynthesis in C. globosum. mdpi.comtandfonline.comuni-hannover.denih.gov Knockdown of the Gα-encoding gene gna-1 leads to a significant decrease in Chaetoglobosin A production and reduced expression of key biosynthetic genes like CgcheA. mdpi.comduke.eduuni-hannover.de This effect can be reversed by either adding a cAMP analog or by simultaneously knocking down pkaR, the gene for the regulatory subunit of protein kinase A (PKA). duke.eduuni-hannover.denih.gov This indicates that the Gα protein signals through cAMP to activate PKA, which in turn promotes the expression of chaetoglobosin biosynthetic genes. mdpi.comuni-hannover.de Furthermore, this pathway appears to crosstalk with global regulators, as the expression of CgLaeA and CgVeA is downregulated in gna-1 silenced mutants. duke.eduuni-hannover.de
| Component | Pathway | Regulatory Effect on Chaetoglobosin Biosynthesis |
| Gα protein (Gna-1) | Gα-cAMP/PKA | Positive mdpi.comduke.eduuni-hannover.de |
| cAMP | Gα-cAMP/PKA | Positive duke.eduuni-hannover.de |
| PKA | Gα-cAMP/PKA | Positive mdpi.comuni-hannover.de |
Effect of Gene Deletion or Overexpression on Production (e.g., CgMfs, CgXpp1, CgPKS11)
The regulation of biosynthetic gene clusters is a critical factor in determining the yield of secondary metabolites like chaetoglobosins. Genetic manipulation of key regulatory and structural genes in producing organisms, particularly Chaetomium globosum, has revealed complex control mechanisms. The deletion or overexpression of specific genes, such as the transporter CgMfs, the transcriptional regulator CgXpp1, and the polyketide synthase CgPKS11, has profound effects on the production of chaetoglobosins, primarily studied with Chaetoglobosin A as a model.
CgXpp1: This gene encodes a basic helix-loop-helix (bHLH) family regulator. mdpi.com Studies have demonstrated that CgXpp1 acts as an indirect negative regulator of Chaetoglobosin A biosynthesis. mdpi.com Deletion of the CgXpp1 gene in C. globosum leads to a significant increase in the transcription of key genes within the Chaetoglobosin A biosynthetic cluster. mdpi.com This upregulation results in a substantial boost in production, with one study reporting an increase in Chaetoglobosin A yield from 60.32 mg/L in the wild-type strain to 274.61 mg/L in the CgXpp1 knockout mutant. mdpi.com
CgPKS11: Fungal genomes often contain numerous polyketide synthase (PKS) genes, many with unknown functions. mdpi.com The gene CgPKS11 was initially investigated as potentially being involved in a competing biosynthetic pathway. mdpi.comx-mol.net Unexpectedly, the disruption of CgPKS11 using a CRISPR-Cas9 system led to an overexpression of the CgcheA gene cluster, which is responsible for Chaetoglobosin A biosynthesis. mdpi.comx-mol.netnih.gov This resulted in a 1.6-fold increase in the final yield of Chaetoglobosin A. mdpi.comx-mol.net This finding indicates a novel regulatory link where CgPKS11 negatively impacts Chaetoglobosin A production, and its deletion redirects metabolic resources toward the CgcheA pathway. mdpi.comx-mol.net
A powerful strategy combines these genetic modifications. An engineered strain of C. globosum was developed by overexpressing the CgMfs efflux pump gene in a chassis cell where the negative regulator CgXpp1 had been knocked out. mdpi.comnih.govresearchgate.net This combination resulted in a significant synergistic effect, boosting Chaetoglobosin A production from 63.19 mg/L in the wild type to 265.93 mg/L in the engineered strain when cultured in PDA medium. mdpi.comnih.govresearchgate.net
Table 1: Effect of Gene Modification on Chaetoglobosin A Production in Chaetomium globosum
| Gene Modified | Modification Type | Wild-Type Yield (mg/L) | Modified Yield (mg/L) | Fold Change | Reference |
|---|---|---|---|---|---|
| CgXpp1 | Knockout | 60.32 | 274.61 | +4.55x | mdpi.com |
| CgXpp1 | Knockout | 63.19 | 198.93 | +3.15x | mdpi.com |
| CgMfs1 | Silencing | 58.66 | 17.13 | -3.42x | nih.govnih.gov |
| CgMfs1 | Overexpression | 58.66 | 298.77 | +5.09x | nih.govnih.gov |
| CgMfs | Overexpression | 63.19 | 212.45 | +3.36x | mdpi.com |
| CgPKS11 | Deletion | Not Specified | Not Specified | +1.60x | mdpi.comx-mol.net |
Strategies for Enhanced Production in Research Settings
Low yields and high production costs are significant barriers to the broader application of chaetoglobosins. nih.govmdpi.comnih.gov To overcome these limitations, researchers have developed several strategies to enhance the production of these valuable metabolites in laboratory and industrial settings. These strategies range from manipulating culture conditions to advanced genetic engineering of the producing fungal strains.
The biosynthesis of fungal secondary metabolites is highly sensitive to environmental and nutritional cues. The "One Strain Many Compounds" (OSMAC) approach leverages this sensitivity by systematically altering cultivation parameters to activate silent or poorly expressed biosynthetic gene clusters, thereby increasing the chemical diversity produced by a single microbial strain. mdpi.commdpi.com This method has proven effective for discovering new natural products and optimizing the yield of known compounds. mdpi.commdpi.com
Key parameters that can be modulated include:
Media Composition: Changing the carbon and nitrogen sources, such as switching from a standard potato dextrose broth (PDB) to oatmeal-based or rice-based solid media, can drastically alter the metabolic profile of a fungus. mdpi.comppjonline.orgppjonline.org For instance, an OSMAC approach was used to study endolichenic fungi, including Chaetomium globosum, where cultivating the fungi in four different growth media led to the production of diverse bioactive compounds, including chaetoglobosins. ppjonline.orgppjonline.org
Physical Parameters: Adjustments in temperature, pH, oxygen availability, and light intensity can also influence metabolite production. researchgate.net
Chemical Elicitors: The addition of small molecules or inhibitors to the culture can trigger specific metabolic pathways. For example, challenging the marine-derived fungus Phomopsis asparagi with the F-actin inhibitor jasplakinolide (B32604) led to the production of three new chaetoglobosin analogues: chaetoglobosin-510, chaetoglobosin-540, and chaetoglobosin-542. mdpi.comresearchgate.net
Salinity: For marine-derived fungi, the salt concentration of the medium is a crucial factor that can be optimized to enhance production.
By exploring a wide range of culture conditions, the OSMAC strategy not only helps in discovering novel chaetoglobosin analogues but also in identifying the optimal environment for maximizing the production of a target compound like this compound.
As detailed in section 3.4.4, direct genetic modification of the producing fungal strains is a powerful and targeted strategy for enhancing chaetoglobosin production. elsevier.es This approach involves identifying and manipulating genes that either directly participate in the biosynthetic pathway or regulate its expression.
Key genetic engineering strategies include:
Overexpression of Pathway-Specific Genes: Increasing the expression of essential biosynthetic genes, such as the core polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), can increase the flow through the metabolic pathway. nih.gov Similarly, overexpressing transporter genes like CgMfs prevents intracellular accumulation and potential feedback inhibition, leading to significantly higher yields. nih.govnih.govmdpi.com
Deletion of Negative Regulators: Removing repressive elements is another effective tactic. The knockout of the CgXpp1 gene, a negative regulator, has been shown to de-repress the chaetoglobosin biosynthetic gene cluster and substantially increase production. mdpi.commdpi.com
Elimination of Competing Pathways: Fungal genomes harbor many PKS genes that compete for the same precursors. mdpi.com Deleting genes involved in competing pathways, such as CgPKS11, can redirect precursors towards the desired chaetoglobosin pathway, thereby increasing the final product yield. mdpi.comx-mol.netnih.gov
Combined Approaches: The most dramatic improvements are often achieved by combining multiple genetic modifications, such as the simultaneous knockout of a negative regulator (CgXpp1) and overexpression of an efflux pump (CgMfs). mdpi.comnih.gov This multi-pronged approach addresses different bottlenecks in the production process, leading to a synergistic increase in yield. researchgate.net
Biotransformation utilizes microbial cells or their enzymes to carry out specific chemical modifications on a substrate, offering a green and highly specific alternative to chemical synthesis. This approach can be used to generate novel chaetoglobosin analogues or to produce target compounds from readily available precursors.
Applications in chaetoglobosin production include:
Precursor-Directed Biosynthesis: This involves feeding structural analogues of a natural precursor to a fermenting culture. The organism's biosynthetic machinery may incorporate the analogue into the final structure, creating a new derivative. For example, feeding L-tyrosine to cultures of Chaetomium globosum resulted in the production of new cytochalasan alkaloids. nih.gov
Heterologous Expression and Biotransformation: Genes from the chaetoglobosin pathway can be expressed in a different host organism, like Saccharomyces cerevisiae (yeast). acs.org This engineered host can then be used to transform intermediates into more complex molecules, which is useful for elucidating biosynthetic steps and creating novel compounds. acs.orgresearchgate.net
Use of Agricultural Waste: Biotransformation can also be applied to convert low-cost raw materials into high-value products. Chaetomium globosum has been successfully cultivated on cornstalks in solid-batch fermentation to produce Chaetoglobosin A. elsevier.es This process not only provides a cost-effective production method but also adds value to agricultural waste. elsevier.es Similarly, an engineered strain of C. globosum showed enhanced Chaetoglobosin A production when potato starch industrial waste was used as the fermentation substrate. mdpi.comnih.gov
Isolation, Purification, and Analytical Methodologies in Research
Extraction Techniques from Fungal Cultures
The initial step in obtaining Chaetoglobosin Q is its extraction from the fungal cultures that produce it, most notably Chaetomium globosum. nih.govacs.org Organic solvent extraction is the universally applied method for this purpose.
The process typically involves growing the fungus in a suitable liquid or solid-state fermentation medium. walshmedicalmedia.commdpi.comcabidigitallibrary.org After a specific incubation period, the entire culture, including the mycelia and the broth, is extracted. Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for this extraction. walshmedicalmedia.commdpi.comacs.org The fungal material is often sonicated or agitated in the presence of the solvent to ensure efficient extraction of the metabolites. walshmedicalmedia.com Other solvents like acetone (B3395972) and 2-butanone (B6335102) have also been utilized. mdpi.comfrontiersin.orgsci-hub.se
The resulting organic extract contains a complex mixture of compounds, including this compound. This crude extract is then concentrated under reduced pressure to yield a residue that is subjected to further purification steps. walshmedicalmedia.commdpi.com
Purification Strategies
Due to the complexity of the crude fungal extract, a series of purification techniques are necessary to isolate this compound.
A common and effective strategy for isolating bioactive compounds like this compound is bioactivity-guided fractionation. acs.orgfrontiersin.org This approach involves testing the fractions obtained at each stage of the purification process for a specific biological activity, such as cytotoxicity against cancer cell lines. acs.orgacs.org Only the fractions that exhibit the desired activity are carried forward for further purification. This method is highly efficient as it focuses the purification efforts on the compounds of interest, saving time and resources. For instance, in the isolation of this compound, fractions were tested against the P388 murine leukemia cell line to guide the separation process. acs.orgacs.org
Chromatography is the cornerstone of purification for this compound. A combination of different chromatographic techniques is typically employed to achieve high purity.
Reverse-Phase C18 Column Chromatography : This is often one of the initial chromatographic steps. acs.orgfrontiersin.org The crude extract is loaded onto a column packed with a C18-modified silica (B1680970) gel, and a gradient of solvents, commonly a mixture of methanol (B129727) and water, is used to elute the compounds. acs.org This separates the components of the mixture based on their hydrophobicity.
Normal-Phase Diol Column Chromatography : Following reverse-phase chromatography, fractions containing this compound are often subjected to normal-phase chromatography using a diol-functionalized column. acs.org In this step, a different solvent system, such as an ethyl acetate/petroleum ether gradient, is used to further separate compounds based on their polarity. acs.org
The progress of the purification is monitored by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sci-hub.sed-nb.info
Spectroscopic and Spectrometric Methodologies for Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of sophisticated spectroscopic and spectrometric techniques.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. nih.govacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this purpose.
1D NMR (¹H and ¹³C) : The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. acs.orgacs.org The ¹³C NMR spectrum reveals the number and types of carbon atoms present. acs.org
2D NMR : A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework. acs.orgacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. acs.org
Table 1: Key NMR Data for this compound
| Atom | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
|---|---|---|
| 2 | 175.8 | |
| 3 | 47.9 | 3.89, t (9.0) |
| 4 | 55.4 | 3.39, d (9.0) |
| 5 | 78.5 | 4.31, d (4.5) |
| 6 | 72.5 | 3.99, d (10.5) |
| 7 | 71.4 | 4.15, d (10.5) |
| 8 | 48.2 | 2.58, m |
| 9 | 171.1 | |
| 10 | 35.8 | 2.85, dd (14.0, 9.0); 2.70, dd (14.0, 9.0) |
| 11 | 134.7 | |
| 12 | 125.8 | 6.89, d (15.5) |
| 13 | 133.2 | 5.59, dd (15.5, 9.0) |
| 14 | 40.8 | 2.65, m |
| 15 | 28.1 | 1.65, m |
| 16 | 36.9 | 2.25, m |
| 17 | 124.2 | 5.35, m |
| 18 | 132.8 | 5.45, m |
| 19 | 76.9 | 4.55, d (8.0) |
| 20 | 201.1 | |
| 21 | 130.2 | 6.55, d (16.0) |
| 22 | 145.8 | 6.80, dd (16.0, 8.0) |
| 23 | 20.9 | 1.05, d (7.0) |
| 24 | 11.8 | 0.85, d (7.0) |
| 25 | 18.2 | 1.75, s |
| 26 | 13.5 | 0.95, d (7.0) |
Data sourced from J. Nat. Prod. 2004, 67, 10, 1722–1725
HRESMS is a critical technique used to determine the precise molecular formula of a compound. acs.orgfrontiersin.org By measuring the mass-to-charge ratio of the ionized molecule with very high accuracy, the elemental composition can be deduced. For this compound, HRESMS analysis established its molecular formula as C₃₂H₃₈N₂O₆. acs.org This information is fundamental and complements the data obtained from NMR spectroscopy to confirm the final structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides key information about its structure. Analysis of a sample in chloroform (B151607) (CHCl₃) revealed characteristic absorption bands that signify the presence of specific molecular vibrations. acs.org The spectrum shows broad absorptions between 3080 and 3240 cm⁻¹, which are indicative of N-H and O-H stretching vibrations from the indole (B1671886) and hydroxyl groups. acs.org Furthermore, strong absorption bands observed at 1691 and 1683 cm⁻¹ are assigned to the stretching vibrations of carbonyl (C=O) groups within the molecule's complex ring structure. acs.org
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Absorption Band (νₘₐₓ, cm⁻¹) | Functional Group Assignment | Source |
|---|---|---|
| 3080-3240 (broad) | N-H and O-H groups | acs.org |
| 1691, 1683 | Carbonyl (C=O) groups | acs.org |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is particularly useful for detecting conjugated systems and aromatic groups. The UV spectrum of this compound, recorded in methanol (MeOH), shows distinct absorption maxima (λₘₐₓ) that are characteristic of its chromophores. acs.org The spectrum displays a strong absorption at 217 nm and another at 289 nm. acs.org These absorptions, especially those in the 270-290 nm range, are characteristic of the 3-substituted indole moiety, a key structural component of all chaetoglobosins. acs.orgsci-hub.se This data provides crucial supporting evidence for the presence of the indole ring system within the structure of this compound. acs.org
Table 2: Ultraviolet (UV) Spectroscopy Data for this compound
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (log ε) | Solvent | Structural Inference | Source |
|---|---|---|---|---|
| 217 | 4.81 | Methanol | Highly conjugated system | acs.org |
Electronic Circular Dichroism (CD) and Time-Dependent Density Functional Theory (TD-DFT) for Absolute Configuration
Determining the absolute configuration of complex stereogenic centers in natural products like chaetoglobosins is a significant challenge. The combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations has become a powerful and standard method for this purpose. mdpi.comspringermedizin.demdpi.com The general procedure involves performing a conformational analysis of the molecule to identify stable conformers, which are then optimized using DFT methods. springermedizin.de Subsequently, the ECD spectrum is calculated for these conformers using TD-DFT. mdpi.comspringermedizin.de The calculated spectrum is then compared with the experimental ECD spectrum of the natural compound; a match between the two allows for the unambiguous assignment of the absolute stereochemistry. mdpi.comsemanticscholar.org
While this method has been successfully applied to determine the absolute configurations of numerous related chaetoglobosins and other cytochalasans, mdpi.comfrontiersin.orgkopri.re.krfrontiersin.org specific ECD and TD-DFT studies for this compound were not found in the surveyed literature. For this compound, its relative stereochemistry was instead assigned through analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) data and by comparing its NMR data with that of Chaetoglobosin A, whose structure was confirmed by X-ray diffraction. acs.org
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, LC-Q-TOF-MS, UPLC-QToF-ESIMS) for Detection and Profiling
Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography, are indispensable for the detection and profiling of this compound in complex biological matrices. High-Resolution Electrospray Mass Spectrometry (HRESMS) was instrumental in determining the molecular formula of this compound as C₃₂H₃₈N₂O₆, based on the accurately measured protonated molecule [M+H]⁺ at an m/z of 547.2796. acs.org
Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (UPLC-QToF-ESIMS) has been explicitly used to identify this compound as a non-volatile metabolite produced by the fungus Chaetomium globosum. icar.org.inresearchgate.netfao.orgsemanticscholar.org In these studies, this compound was detected in chloroform extracts of the fungus, confirming its production under specific culture conditions. icar.org.inresearchgate.net The use of LC-MS was also crucial in verifying that this compound is a natural product from the fungus and not an artifact formed during the extraction and isolation process. acs.org
The broader application of techniques like LC-MS/MS and LC-Q-TOF-MS is vital for metabolomic profiling and the discovery of new and known chaetoglobosins in fungal extracts. nih.govnih.govbrill.com These methods often rely on data-dependent acquisition and diagnostic fragmentation filtering to rapidly identify entire classes of related compounds from complex mixtures. nih.gov
Table 3: Mass Spectrometry Data and Applications for this compound
| Technique | Application | Finding | Source |
|---|---|---|---|
| HRESMS | Molecular Formula Determination | C₃₂H₃₈N₂O₆ based on [M+H]⁺ at m/z 547.2796 (calculated 547.2808) | acs.org |
| LC/MS | Confirmation of Natural Origin | Established the presence of this compound in neutral fermentation broth extracts. | acs.org |
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and the analytical quantification of chaetoglobosins. The initial isolation of this compound from a crude fungal extract involved a multi-step chromatographic process. acs.org An initial separation was performed using reversed-phase (RP C18) column chromatography with a gradient of methanol in water. acs.org Fractions containing the target compound were then subjected to further purification on a Diol column using an ethyl acetate/petroleum ether gradient system to yield pure this compound. acs.org
For analytical purposes, such as detection and quantification, HPLC methods are typically coupled with a UV detector. While a specific analytical method for this compound quantification is not detailed, methods developed for the closely related and often co-produced Chaetoglobosin A are directly applicable. These methods commonly employ a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. elsevier.esfrontiersin.orgnih.gov Detection is often set at a wavelength of 227 nm, where the chaetoglobosin structure exhibits strong absorbance. elsevier.esnih.gov Such HPLC methods are crucial for quantifying the production of these mycotoxins in fungal cultures and for quality control of isolated standards. frontiersin.orgsigmaaldrich.com
Table 4: Typical HPLC Parameters for Chaetoglobosin Analysis
| Parameter | Description | Source |
|---|---|---|
| System | High-Performance Liquid Chromatography (HPLC) | elsevier.esfrontiersin.org |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | elsevier.esnih.gov |
| Mobile Phase | Acetonitrile and water mixture (e.g., 45:55 v/v) | elsevier.es |
| Flow Rate | 1.0 mL/min | elsevier.esnih.gov |
| Detection | UV detector at 227 nm | elsevier.esnih.gov |
Biological Activities and Mechanistic Investigations of Chaetoglobosins
Antitumor/Cytotoxic Activities in Preclinical Models
Chaetoglobosin Q, a member of the cytochalasan family of fungal metabolites, has been identified as a compound with notable cytotoxic properties. Research into its biological activities has centered on its potential as an anticancer agent, with investigations primarily exploring its effects on cancer cell viability and the molecular mechanisms driving these effects.
Activity Spectrum Against Various Cancer Cell Lines
The cytotoxic profile of this compound has been evaluated against specific cancer cell lines. The most definitive data available pertains to its activity against the P388 murine leukemia cell line.
Studies have demonstrated that this compound exhibits effective cytotoxicity against P388 cells, with a reported 50% inhibitory concentration (IC50) in the range of 1.58-4.90 μg/ml. ekb.egacs.org This finding establishes its potent anti-leukemic activity in a preclinical model.
In some studies, a derivative, 6-O-methyl-chaetoglobosin Q, was isolated from the coral-associated fungus Chaetomium globosum. nih.govmdpi.comjmb.or.krmdpi.comthieme-connect.com However, in the corresponding cytotoxicity assays against a broad panel of human cancer cell lines—including K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, HeLa, and MOLT-4—significant activity was reported for other co-isolated compounds like chaetoglobosin E and Fex, while no specific cytotoxic data was provided for 6-O-methyl-chaetoglobosin Q itself. nih.govmdpi.comnih.gov One report explicitly stated that no bioactivity was noted for this derivative in their study. mdpi.com
Cytotoxicity of this compound
| Cell Line | Organism | Cancer Type | IC50 (μg/ml) | Reference |
| P388 | Murine | Leukemia | 1.58-4.90 | ekb.egacs.org |
Molecular and Cellular Mechanisms of Action
The mechanisms through which this compound exerts its cytotoxic effects are understood primarily through the well-established activities of the broader cytochalasan class of compounds, to which it belongs.
The hallmark mechanism of action for the cytochalasan family is their interaction with the cellular cytoskeleton. acs.org These compounds are recognized as potent inhibitors of actin polymerization. researchgate.net By binding to actin filaments, they disrupt the normal dynamics of microfilament assembly and disassembly. researchgate.net This interference with the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell motility, cytoplasmic division (cytokinesis), and the maintenance of cell morphology, ultimately contributing to the observed cytotoxic effects. acs.org As a member of this family, this compound is understood to share this fundamental mechanism of action.
A characteristic cellular effect of many chaetoglobosins is the induction of polynucleation, where cells contain multiple nuclei within a single cytoplasm. This phenomenon is a direct consequence of the disruption of cytokinesis. While cell division (mitosis) proceeds, the final separation of daughter cells is blocked, resulting in multinucleated cells. Studies have shown that chaetoglobosins A, B, D, and J, which were co-isolated with this compound in the same study, induce polynucleation in HeLa cells. acs.orgresearchgate.net Although this suggests a probable similar activity for this compound as a class effect, direct experimental evidence specifically demonstrating its ability to induce polynucleation is not prominently available in the current scientific literature.
Currently, there is no specific scientific literature available that details the effects of this compound on key intracellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K-AKT-mTOR or MAPK pathways. While other chaetoglobosins have been studied for their roles in modulating these pathways, such investigations have not been reported for this compound itself.
The induction of oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is a known anticancer mechanism for some natural products. However, there are no specific studies or data available that demonstrate or investigate whether this compound exerts its cytotoxic effects through the induction of oxidative stress in cancer cells.
Effects on Cell Cycle Progression and Cell Migration
While the broader class of chaetoglobosin and cytochalasan alkaloids are known for their interactions with cellular actin filaments, which can influence processes like cell division and motility, specific research detailing the effects of this compound on cell cycle progression and cell migration is not extensively documented in current scientific literature. However, studies have confirmed that this compound exhibits cytotoxic activity against the P388 murine leukemia cell line, with a reported IC50 value between 1.58 and 4.90 μg/ml. acs.orgekb.eg This cytotoxic potential suggests an interference with critical cellular functions, although a direct link to specific phases of the cell cycle or migratory inhibition for this compound remains an area for further investigation.
Antimicrobial Properties in Research
This compound has been evaluated in various research settings to determine its spectrum of antimicrobial activity. These investigations have explored its efficacy against a range of fungal and bacterial pathogens.
Antifungal Activities against Fungal Pathogens
This compound has been identified as a metabolite produced by the fungus Chaetomium globosum. acs.org Its role and efficacy against various fungal pathogens have been a subject of study, revealing a selective spectrum of activity. A significant finding highlights the production of this compound by C. globosum strain Cg2 during its antagonistic interaction with the plant pathogen Bipolaris sorokiniana, suggesting it is a key component of the biocontrol mechanism. fao.org
However, direct antifungal screening has shown that this compound does not possess broad-spectrum activity. In a disk diffusion assay, it was found to be inactive against Cladosporium resinae and Trichophyton mentagrophytes at concentrations of 15 μ g/disk and 30 μ g/disk , respectively. acs.org For many other significant fungal pathogens, specific inhibitory data for this compound are not available in the reviewed literature, although other chaetoglobosins, such as Chaetoglobosin A, have demonstrated activity against them. elsevier.esmdpi.commdpi.comnih.govnih.govresearchgate.netnih.govapsnet.orgcabidigitallibrary.orgd-nb.infonih.govijat-aatsea.com
Antifungal Activity of this compound
| Fungal Pathogen | Activity Reported | Source(s) |
|---|---|---|
| Bipolaris sorokiniana | Identified as an active metabolite in the antagonistic interaction with C. globosum. | fao.org |
| Cladosporium resinae | Inactive at 15 μ g/disk . | acs.org |
| Trichophyton mentagrophytes | Inactive at 30 μ g/disk . | acs.org |
| Cryptococcus neoformans | Data not available. | |
| Aspergillus fumigatus | Data not available. | |
| Candida albicans | Data not available. | |
| Sclerotinia sclerotiorum | Data not available. | |
| Rhizoctonia solani | Data not available. | |
| Magnaporthe grisea | Data not available. | |
| Pythium ultimum | Data not available. | |
| Fusarium porotrichioides | Data not available. | |
| Setosphaeria turcica | Data not available. | |
| Rhizopus stolonifer | Data not available. | |
| Colletotrichum gloeosporioides | Data not available. |
There is currently no scientific literature available that investigates or reports on the synergistic effects of this compound when combined with existing antifungal drugs such as Amphotericin B or Caspofungin.
The potential of this compound as an agricultural biocontrol agent is strongly suggested by its natural role in fungal antagonism. Research using UPLC-QToF-ESIMS analysis identified this compound as one of the non-volatile metabolites produced by the biocontrol fungus Chaetomium globosum specifically when interacting with Bipolaris sorokiniana, a pathogen that causes spot blotch in wheat and barley. fao.org This finding indicates that C. globosum may secrete this compound as a chemical defense to suppress the growth of competing pathogenic fungi, underscoring its potential for development as a targeted biopesticide. fao.org The broader use of C. globosum as a source of antifungal compounds for agriculture further supports the investigation into its specific metabolites like this compound. apsnet.orgcabidigitallibrary.org
Antibacterial Activities against Bacterial Strains
Investigations into the antibacterial properties of this compound have been limited. The available research indicates that it is not a broad-spectrum antibacterial agent. Specifically, a standard disk diffusion assay showed that this compound was inactive against the Gram-positive bacterium Bacillus subtilis at a concentration of 15 μ g/disk . acs.orgekb.eg There is no available data in the reviewed literature regarding the activity of this compound against other bacterial strains such as Helicobacter pylori, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Vibrio rotiferianus, V. vulnificus, or Methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Activity of this compound
| Bacterial Strain | Activity Reported | Source(s) |
|---|---|---|
| Bacillus subtilis | Inactive at 15 μ g/disk . | acs.orgekb.eg |
| Helicobacter pylori | Data not available. | |
| Staphylococcus aureus | Data not available. | |
| Klebsiella pneumoniae | Data not available. | |
| Pseudomonas aeruginosa | Data not available. | |
| Vibrio rotiferianus | Data not available. | |
| Vibrio vulnificus | Data not available. | |
| MRSA | Data not available. |
Phytotoxic Effects on Plant Models
While several compounds within the chaetoglobosin family have been documented to exhibit phytotoxic effects, specific studies focusing on this compound are lacking. Research has shown that other related compounds, such as chaetoglobosins A, C, and O, display potent growth-inhibiting activity against alfalfa (Medicago sativa) seedlings. acs.orgnih.gov Similarly, chaetoglobosins have been reported to inhibit the growth of radish (Raphanus sativus) seedlings. researchgate.netnih.gov However, no studies were found that specifically tested or confirmed the phytotoxicity of this compound against either alfalfa or radish seedlings.
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetone (B3395972) |
| Allantoin |
| Amphotericin B |
| Bacillus subtilis |
| Benzene |
| Bipolaris sorokiniana |
| Botrytis cinerea |
| Candida albicans |
| Carbendazim |
| Caspofungin |
| Chaetoglobosin A |
| Chaetoglobosin B |
| Chaetoglobosin C |
| Chaetoglobosin D |
| Chaetoglobosin E |
| Chaetoglobosin F |
| Chaetoglobosin Fa |
| Chaetoglobosin Fex |
| Chaetoglobosin G |
| Chaetoglobosin J |
| Chaetoglobosin N |
| Chaetoglobosin O |
| This compound |
| Chaetoglobosin R |
| Chaetoglobosin T |
| Chaetoglobosin V |
| Chaetoglobosin Vb |
| Chaetoglobosin X |
| Chaetoglobin B |
| Chaetomugilin A |
| Chaetomugilin D |
| Chaetomugilin E |
| Chaetomugilin F |
| Chaetoquadrin A |
| Chaetocochin B |
| Chaetocochin F |
| Chaetoviridin A |
| Chaetoviridin B |
| Chaetoviridin E |
| Cladosporium resinae |
| Colletotrichum gloeosporioides |
| Colletotrichum musae |
| Coniothyrium diplodiella |
| Cryptococcus neoformans |
| Cyclo(D-Leu-D-Pro) |
| Cytochalasin D |
| Cytospora mali |
| Difenoconazole |
| Ergosterol |
| Escherichia coli |
| Etoposide |
| Flavipin |
| Fusarium graminearum |
| Fusarium porotrichioides |
| Fusarium sporotrichioides |
| Gentamicin |
| Globoxanthone A |
| Glyphosate |
| Helicobacter pylori |
| Hexane |
| Hygromycin B |
| Klebsiella pneumoniae |
| Magnaporthe grisea |
| Methanol (B129727) |
| MRSA |
| Penicillium italicum |
| Prochaetogobosin I |
| Prochaetogobosin II |
| Pseudomonas aeruginosa |
| Pythium ultimum |
| Rhizoctonia solani |
| Rhizopus stolonifer |
| Rosellichalasin |
| Sclerotinia sclerotiorum |
| Setosphaeria turcica |
| Staphylococcus aureus |
| Syringetin |
| Stigmasterol |
| Trichophyton mentagrophytes |
| Uracil |
| Vibrio rotiferianus |
Nematicidal Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)
This compound, along with other chaetoglobosins, has demonstrated notable nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. mdpi.comresearchgate.netacs.orgcapes.gov.br Research has shown that metabolites from Chaetomium globosum, the primary fungal source of chaetoglobosins, are effective in controlling this plant parasite. researchgate.netfrontiersin.org
Specifically, Chaetoglobosin A, a closely related compound, has been extensively studied and exhibits strong adverse effects on the second-stage juveniles (J2s) of M. incognita. mdpi.comacs.org Studies have reported significant mortality rates of J2s when exposed to Chaetoglobosin A. acs.org Furthermore, Chaetoglobosin A has been observed to repel J2s and inhibit their penetration into plant roots. acs.org While it may not immediately affect egg hatching, its impact on juvenile mortality and infectivity highlights its potential as a biocontrol agent. acs.orgnih.gov The nematicidal properties of chaetoglobosins are considered significant for the development of agricultural antibiotics. researchgate.netelsevier.es
| Compound | Target Nematode | Observed Effect | Reference |
| Chaetoglobosin A | Meloidogyne incognita | 99.8% mortality of J2s at 300 µg/mL | acs.org |
| Chaetoglobosin A | Meloidogyne incognita | Reduced penetration of J2s into roots | acs.org |
| Chaetoglobosin A | Meloidogyne incognita | Reduced number of eggs per plant | acs.org |
| C. globosum metabolites | Meloidogyne incognita | Nematicidal activity | researchgate.net |
Immunomodulatory and Anti-inflammatory Effects
Chaetoglobosins, as a class of compounds, are recognized for their immunomodulatory and anti-inflammatory properties. frontiersin.orgfrontiersin.orgnih.govnih.govplos.orgnih.gov These effects are primarily attributed to their ability to modulate the production of inflammatory mediators and interfere with key signaling pathways.
Several studies have highlighted the capacity of chaetoglobosins to inhibit the production of pro-inflammatory cytokines. frontiersin.orgnih.gov For instance, Chaetoglobosin Fex, another member of the chaetoglobosin family, has been shown to significantly reduce the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) in macrophages. nih.govresearchgate.net Similarly, Chaetoglobosin Vb has demonstrated the ability to decrease the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. sci-hub.senih.govmedchemexpress.commedchemexpress.commedchemexpress.com This inhibitory action on key inflammatory mediators underscores the anti-inflammatory potential of the chaetoglobosin family.
The immunomodulatory and anti-inflammatory activities of chaetoglobosins are linked to their interaction with Toll-like receptor (TLR) signaling pathways. sci-hub.senih.gov The TLR family of receptors plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns.
Chaetoglobosin Fex has been found to inhibit inflammatory responses by targeting the TLR4 signaling pathway. nih.govresearchgate.net It achieves this by reducing the expression of CD14, a co-receptor for TLR4, in LPS-stimulated cells. nih.gov Furthermore, Chaetoglobosin Vb has been shown to exert its anti-inflammatory and antioxidant effects through both TLR4-mediated MyD88-dependent and TRIF-dependent signaling pathways. sci-hub.senih.gov
In addition to TLR4, the TLR9 signaling pathway is also a target for chaetoglobosins. Chaetoglobosin F has been reported to possess immunomodulatory properties on bone marrow-derived dendritic cells via the TLR9 signaling pathway. plos.orgcpsc.govdntb.gov.uanih.gov It was found to suppress the expression of TLR9 in CpG-induced dendritic cells. nih.gov
Dendritic cells (DCs) are potent antigen-presenting cells that are critical in initiating and shaping adaptive immune responses. nih.gov Chaetoglobosins have been shown to modulate the function of these important immune cells. frontiersin.orgnih.gov
Specifically, Chaetoglobosin F has demonstrated immunosuppressive effects on bone marrow-derived dendritic cells. frontiersin.orgnih.govdntb.gov.uanih.gov It inhibits the maturation and function of DCs induced by CpG-DNA (a TLR9 agonist) by suppressing the expression of surface molecules like CD40, CD80, and CD86, and reducing the production of cytokines such as IL-12. nih.gov This suggests that chaetoglobosins could be useful in controlling DC-associated autoimmune and inflammatory diseases. frontiersin.orgnih.govnih.gov
Enzyme Inhibitory Activities (e.g., Acetylcholinesterase (AChE) Inhibition)
Certain chaetoglobosins have been investigated for their enzyme inhibitory activities, with a particular focus on acetylcholinesterase (AChE). mdpi.comdntb.gov.uamdpi.com AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.
While direct studies on this compound's AChE inhibitory activity are limited, research on other chaetoglobosins from the fungus Emericellopsis sp. has shown potent and moderate inhibitory effects. mdpi.comdntb.gov.ua For example, one of the isolated compounds exhibited an IC50 value of 1.31 μM against AChE. mdpi.comdntb.gov.ua This suggests that the chaetoglobosin scaffold may be a promising starting point for the development of new AChE inhibitors.
Other Biological Activities (e.g., Fibrinolytic, Anti-HIV, Antioxidant)
Beyond the activities detailed above, chaetoglobosins, including this compound, have been associated with a diverse range of other biological effects. nih.govnih.govingentaconnect.commdpi.compeerj.com
Fibrinolytic Activity: Some chaetoglobosins have been reported to enhance the fibrinolytic activity of vascular endothelial cells, suggesting a potential role in thrombolytic therapy. nih.govnih.govingentaconnect.comchemicalbook.com
Anti-HIV Activity: The anti-HIV potential of chaetoglobosins has also been noted in several studies. nih.govnih.govingentaconnect.commdpi.compeerj.com
It is important to note that while this compound is part of this versatile family of compounds, the specific activities and potencies can vary between different chaetoglobosin analogues.
Structure Activity Relationship Sar Studies of Chaetoglobosins
Identification of Pharmacophores and Key Structural Features for Biological Activity
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For chaetoglobosins, research has identified several key structural motifs that are indispensable for their activity.
The large macrocyclic ring is a defining feature of the chaetoglobosin family and is considered crucial for bioactivity. semanticscholar.org This ring, typically composed of 11 to 13 members, is not merely a scaffold but an active participant in the compound's mechanism of action. Studies on related cytochalasans suggest that the macrocycle's integrity is a prerequisite for cytotoxicity. researchgate.net It is hypothesized that the macrocycle may function as a "shield" within the binding site of the target protein, while the more rigid isoindolone core handles the specific binding interactions. acs.org The inherent flexibility and specific conformation of the macrocycle are decisive for the structure-function relationships of these complex molecules. acs.org Any modification that breaks or significantly alters the conformation of this ring is likely to result in a dramatic loss of biological activity.
Beyond the macrocycle, specific functional groups at various positions are critical determinants of a chaetoglobosin's potency and activity profile.
Hydroxyl at C-7: The presence of a hydroxyl group at the C-7 position is a frequently cited requirement for the cytotoxic activity of chaetoglobosins and related cytochalasans. researchgate.net In Chaetoglobosin Q, this hydroxyl group is part of a 6,7-diol system. acs.orgbohrium.com Its ability to form hydrogen bonds is likely a key factor in the interaction with the biological target.
α,β-Unsaturated Carbonyl: this compound possesses a conjugated ketone at C-20 as part of an α,β-unsaturated system. bohrium.com This feature is a common pharmacophore in many bioactive compounds and is known to be important for the activity of chaetoglobosins. The ketone at C-20, in particular, has been associated with an increase in cytotoxic activity. acs.org
Epoxide Ring vs. Diol: While some highly cytotoxic chaetoglobosins, like Chaetoglobosin A, feature an epoxide ring at the C-6 and C-7 positions, this compound has a vicinal diol (a hydroxyl group at both C-6 and C-7) at this location. caymanchem.comacs.orgbohrium.com The presence of either an epoxide ring at C-6/C-7 or a double bond in that region has been shown to lead to a drastic increase in cytotoxicity compared to analogues lacking these features. acs.org The 6,7-diol of this compound represents another variation at this position that confers significant bioactivity.
Double Bond at C6(12): The presence of a double bond at the C-6(12) position is another structural feature that can enhance cytotoxicity. acs.org this compound does not have this feature; instead, it has a quaternary carbon at C-6 and a methyl group at C-12. bohrium.com The comparison with analogues that do possess this double bond helps to build a more comprehensive SAR model.
Impact of Structural Modifications on Activity Profiles
The direct comparison of structurally similar chaetoglobosins with differing activity profiles provides the clearest insights into SAR. A striking example is the comparison between this compound and Chaetoglobosin R.
This compound shows significant cytotoxicity against the P388 murine leukemia cell line, whereas Chaetoglobosin R is inactive. acs.org Structurally, the two compounds are isomers, with the only difference being the stereochemistry at the C-6 position. acs.orgbohrium.com Chaetoglobosin R is the C-6 epimer of this compound. bohrium.com This subtle change in the spatial orientation of the hydroxyl group at C-6 is enough to completely abolish its cytotoxic activity, highlighting the exquisite stereochemical sensitivity of its biological target.
Further comparisons can be made with Chaetoglobosin T, which also shows cytotoxicity. Compared to this compound, Chaetoglobosin T lacks the 6,7-diol, having instead a trisubstituted double bond between C-6 and C-7. bohrium.com Furthermore, the C-20 conjugated ketone in this compound is reduced to a methylene (B1212753) group in Chaetoglobosin T. bohrium.com Despite these significant changes, Chaetoglobosin T retains cytotoxicity, indicating that multiple structural configurations can satisfy the pharmacophoric requirements for activity, albeit likely through slightly different binding modes or affinities.
The following interactive table summarizes the cytotoxicity data for several chaetoglobosins against the P388 murine leukemia cell line, illustrating the impact of these structural variations.
| Compound | Cytotoxicity against P388 Cells | Key Structural Differences from this compound |
| This compound | Active | - |
| Chaetoglobosin A | Active | C-6/C-7 epoxide instead of diol |
| Chaetoglobosin B | Active | Different macrocycle substitution |
| Chaetoglobosin D | Active | Different macrocycle substitution |
| Chaetoglobosin J | Active | Different macrocycle substitution |
| Chaetoglobosin R | Inactive | C-6 epimer of this compound |
| Chaetoglobosin T | Active | C-6/C-7 double bond instead of diol; C-20 ketone reduced |
Data sourced from Jiao et al., 2004. acs.org
Computational Approaches in SAR Analysis
Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the synthesis of new compounds. researchgate.net For complex natural products like chaetoglobosins, these approaches are invaluable.
Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. For instance, molecular docking studies on Chaetoglobosin U, a related compound, were used to predict its binding affinity against inflammatory protein targets. computabio.comijpsonline.com Such studies can help visualize the specific interactions—like hydrogen bonds from the C-7 hydroxyl—that stabilize the ligand-protein complex, explaining why small structural changes, such as the epimerization in Chaetoglobosin R, can lead to a loss of activity.
Pharmacophore Modeling: This method identifies the common chemical features of active molecules. researchgate.netscience.gov By analyzing a series of active chaetoglobosins, a 3D pharmacophore model can be generated, defining the ideal spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This approach builds a statistical model that correlates the 3D properties of molecules with their biological activity. researchgate.net While specific 3D-QSAR studies on this compound are not widely reported, this method is commonly applied to classes of natural products to create contour maps that show where modifying a molecule is predicted to increase or decrease its activity.
These computational tools provide a powerful framework for understanding the complex SAR of chaetoglobosins, enabling researchers to move from observational analysis to predictive design of new and more effective therapeutic agents.
Advanced Research and Future Perspectives
Molecular Targets and Pathway Elucidation
The primary molecular target of the broader chaetoglobosin family is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. While direct studies on Chaetoglobosin Q's binding affinity are limited, it is widely accepted that, like its congeners, it interferes with actin dynamics. Chaetoglobosins are known to interact with actin filaments, often by binding to the barbed end, which inhibits the addition of new actin monomers and disrupts the normal process of polymerization. nih.govnih.govapsnet.org This disruption of the actin cytoskeleton is the underlying cause of many of the observed cellular effects, such as the inhibition of cell division and movement. healthmatters.io
Beyond the direct interaction with actin, research into other chaetoglobosins has revealed effects on various signaling pathways, offering insights into the potential mechanisms of this compound. For instance, studies on Chaetoglobosin G have shown it to inhibit the proliferation of lung cancer cells by affecting the EGFR/MEK/ERK signaling pathway. ingentaconnect.com Similarly, Chaetoglobosin E has been found to target PLK1 and inhibit the EGFR/MEK/ERK and Akt signaling pathways in esophageal squamous cell carcinoma. nih.gov Another analogue, Chaetoglobosin A, has been demonstrated to induce apoptosis in bladder cancer cells through oxidative stress and the MAPK/PI3K-AKT-mTOR pathway. nih.govresearchgate.net Given the structural similarities within the chaetoglobosin family, it is plausible that this compound may also exert its biological effects through the modulation of these or similar critical cellular signaling cascades. Further research is necessary to elucidate the specific molecular interactions and downstream signaling pathways directly affected by this compound.
Metabolomics and Chemotaxonomic Profiling of Chaetoglobosin-Producing Strains
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, serves as a powerful tool for understanding the chemical diversity and biosynthetic capabilities of fungi. In the context of this compound, metabolomic studies of producing strains, such as Chaetomium globosum, are crucial for identifying the full spectrum of secondary metabolites produced under various conditions. One study employing UPLC-QToF-ESIMS analysis successfully identified this compound and Chaetoglobosin N in the chloroform (B151607) soluble fraction of Chaetomium globosum (strain Cg2) when interacting with the plant pathogen Bipolaris sorokiniana. researchgate.netsemanticscholar.org This highlights the role of environmental cues in triggering the production of specific chaetoglobosins.
Chemotaxonomy, the classification of organisms based on their chemical constituents, can be greatly informed by such metabolomic data. The presence or absence of specific chaetoglobosins, including this compound, can serve as a chemical marker to differentiate between fungal species or even strains within the same species. nih.gov By creating detailed metabolite profiles for various chaetoglobosin-producing fungi, researchers can establish chemotaxonomic relationships and potentially identify new species with novel biosynthetic capabilities. This approach, combining metabolomics and chemotaxonomy, not only aids in the discovery of new natural products but also provides insights into the ecological roles of these compounds and the evolutionary relationships between their producing organisms.
| Fungal Strain | Analytical Method | Identified Chaetoglobosins | Reference |
| Chaetomium globosum (Cg2) | UPLC-QToF-ESIMS | This compound, Chaetoglobosin N | researchgate.netsemanticscholar.org |
Exploration of Self-Resistance Mechanisms in Producing Organisms (e.g., Twinfilin-1)
A fascinating aspect of toxin-producing organisms is their ability to avoid self-intoxication. In the case of chaetoglobosin-producing fungi, a potential self-resistance mechanism has been identified involving the actin-binding protein, twinfilin-1. nih.govresearchgate.net Research has revealed the proximity of the gene encoding twinfilin-1 to the biosynthetic gene clusters for chaetoglobosins P and K. nih.govresearchgate.net This genomic linkage suggests a co-evolutionary relationship and a functional role for twinfilin-1 in conferring resistance.
Twinfilin is a protein that regulates actin dynamics. The proposed mechanism of self-resistance is that the twinfilin-1 produced by the fungus has a lower affinity for chaetoglobosins or can otherwise protect the fungal actin cytoskeleton from the disruptive effects of the toxin. nih.govresearchgate.net Evidence supporting this hypothesis comes from studies where a Cryptococcus neoformans mutant lacking twinfilin-1 was found to be hypersensitive to chaetoglobosin P. nih.govresearchgate.net In the chaetoglobosin A-producing fungus, Chaetomium globosum, the gene for twinfilin-1 (twf1) is located on a different contig from the chaetoglobosin A gene cluster, suggesting that different resistance strategies may have evolved in various chaetoglobosin-producing species. frontiersin.org Further investigation into the specific interactions between this compound and twinfilin-1 in producing strains is warranted to fully understand this intriguing self-preservation strategy.
Development of this compound Analogues through Chemical Synthesis or Biosynthetic Engineering for Enhanced Activity
The development of analogues of natural products is a common strategy to improve their biological activity, selectivity, and pharmacokinetic properties. For this compound, both chemical synthesis and biosynthetic engineering represent promising avenues for generating novel derivatives.
Chemical Synthesis: The total synthesis of complex natural products like chaetoglobosins is a significant challenge but offers the advantage of allowing for precise structural modifications. While the total synthesis of this compound has not been specifically reported, the successful synthesis of other complex chaetoglobosins, such as chaetoglobin A, demonstrates the feasibility of such an undertaking. nih.gov Synthetic routes can be designed to introduce different functional groups at various positions on the this compound scaffold, leading to a library of analogues that can be screened for enhanced or novel biological activities.
Biosynthetic Engineering: Advances in synthetic biology and genetic engineering provide powerful tools to manipulate the biosynthetic pathways of natural products. The gene cluster responsible for chaetoglobosin A biosynthesis in Chaetomium globosum has been identified, including the core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.govnih.gov By modifying the genes within this cluster, it is possible to alter the final structure of the chaetoglobosin produced. For example, targeted mutations in the PKS domains could lead to changes in the polyketide backbone, while modifications to tailoring enzymes like oxygenases and reductases could result in altered hydroxylation or saturation patterns. Overexpression of regulatory genes, such as CgcheR, has been shown to significantly increase the production of chaetoglobosin A, suggesting that this approach could also be used to enhance the yield of engineered analogues. nih.gov Applying these biosynthetic engineering strategies to the this compound pathway could lead to the production of novel derivatives with improved therapeutic potential.
| Approach | Methodology | Potential Outcomes |
| Chemical Synthesis | Total synthesis with modifications | Novel analogues with altered functional groups and potentially enhanced activity. |
| Biosynthetic Engineering | Modification of biosynthetic genes (PKS-NRPS, tailoring enzymes) | Production of new this compound derivatives with altered structures. |
| Overexpression of regulatory genes | Increased yield of this compound and its analogues. |
Potential as Research Tools in Cell and Molecular Biology
Small molecules that specifically target cellular components are invaluable tools for dissecting complex biological processes. Given that this compound, like other chaetoglobosins, is a potent modulator of the actin cytoskeleton, it holds significant potential as a research tool in cell and molecular biology. apsnet.org
By disrupting actin-dependent processes, this compound can be used to study:
Cell Motility and Invasion: The role of the actin cytoskeleton in cell migration and the invasion of tissues by cancer cells can be investigated by observing the effects of this compound treatment.
Cytokinesis: As actin is fundamental to the formation of the contractile ring during cell division, this compound can be used to probe the mechanisms of cytokinesis. healthmatters.io
Intracellular Transport: The movement of vesicles and organelles within the cell often relies on the actin network. This compound could be employed to study these transport processes.
Host-Pathogen Interactions: The actin cytoskeleton is often manipulated by pathogens during infection. This compound could be used to explore the role of actin in these interactions.
To enhance its utility as a research probe, this compound could be fluorescently labeled. Such a labeled molecule would allow for the direct visualization of its subcellular localization and its interaction with the actin cytoskeleton in living cells, providing deeper insights into its mechanism of action and the dynamic processes it affects. nih.govthermofisher.comresearchgate.net The development of this compound-based probes would provide a valuable addition to the toolkit of cell biologists studying the multifaceted roles of the actin cytoskeleton.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for elucidating the structural properties of Chaetoglobosin Q?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (for stereochemical analysis) and X-ray crystallography (for absolute configuration determination). Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns .
- Example Workflow :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Assign stereochemistry | H, C, 2D-COSY |
| X-ray | Confirm crystal structure | Resolution ≤ 1.0 Å |
| HPLC-MS | Verify purity and molecular identity | Retention time, m/z ratio |
Q. How can researchers design experiments to investigate this compound’s biosynthesis pathways in fungal hosts?
- Methodological Answer : Use isotopic labeling (e.g., C-glucose) to track precursor incorporation via liquid chromatography-tandem MS (LC-MS/MS). Pair with gene knockout studies (CRISPR/Cas9) to identify biosynthetic gene clusters (BGCs) responsible for cyclization and alkylation steps .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s apoptotic vs. anti-apoptotic effects across cell lines?
- Methodological Answer : Conduct comparative transcriptomic profiling (RNA-seq) to identify cell-type-specific signaling pathways (e.g., Bax/Bcl-2 ratios). Validate via siRNA knockdown of target genes and monitor caspase-3/7 activation kinetics .
- Data Contradiction Framework :
| Step | Action | Purpose |
|---|---|---|
| 1 | Replicate conflicting studies | Confirm reproducibility |
| 2 | Control microenvironment variables (pH, O) | Isolate confounding factors |
| 3 | Multi-omics integration (proteomics + metabolomics) | Uncover mechanistic crosstalk |
Q. What strategies optimize the isolation of this compound analogs with enhanced bioactivity?
- Methodological Answer : Employ molecular networking (GNPS platform) to cluster analogs by MS/MS fragmentation patterns. Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like tubulin or topoisomerase II, followed by in vitro validation .
Q. How can researchers design longitudinal studies to assess this compound’s in vivo pharmacokinetics and toxicity?
- Methodological Answer : Utilize murine models with staggered dosing regimens. Monitor plasma concentrations via LC-MS/MS at intervals (0–72 hrs) and perform histopathological analysis of liver/kidney tissues. Apply pharmacokinetic modeling (non-compartmental analysis) to calculate AUC and half-life .
Q. What computational tools are effective for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform 3D-QSAR (Comparative Molecular Field Analysis) using CoMFA/CoMSIA. Validate models with leave-one-out cross-validation (Q > 0.5) and external test sets. Corrogate results with molecular dynamics simulations (GROMACS) to assess binding stability .
Methodological Best Practices
- Experimental Design : Adhere to PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
- Data Validation : Ensure analytical method reproducibility via inter-laboratory ring trials and adherence to ICH Q2(R1) guidelines .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
